molecular formula C19H18N2O4 B2432163 N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954627-04-4

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2432163
CAS RN: 954627-04-4
M. Wt: 338.363
InChI Key: DPFXLNYWQQHSRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .

Scientific Research Applications

Potential Antipsychotic Agents

Research into benzamide derivatives has uncovered their significant potential as antipsychotic agents. For example, studies have demonstrated the antidopaminergic properties of a series of potent benzamides, highlighting their efficacy in inhibiting apomorphine-induced behavioral responses in vivo, similar to established antipsychotics like haloperidol and raclopride. This suggests the potential utility of benzamide derivatives in investigating dopamine D-2 receptors, which could be relevant for compounds structurally related to "N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide" (Högberg et al., 1990).

Anticancer Research

The exploration of benzamide derivatives in cancer treatment has yielded promising compounds like ABT-888, a PARP inhibitor demonstrating significant efficacy in preclinical models. This underscores the potential for derivatives of "N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide" in oncological research, given their structural similarity to active compounds in inhibiting crucial pathways in cancer cell survival (Penning et al., 2009).

Neuroleptic Activity

Studies on benzamide derivatives have also revealed their potential neuroleptic activity. For instance, certain compounds have shown to be significantly more active than metoclopramide, a known neuroleptic, suggesting that structurally related compounds could offer new avenues for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).

Antidiabetic Agents

Research into thiazolidine derivatives has identified compounds with significant antihyperglycemic activity, indicating the potential of benzamide derivatives in the treatment of diabetes mellitus. This suggests a promising area of application for compounds related to "N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide" in addressing metabolic disorders (Nomura et al., 1999).

Future Directions

The compound and its derivatives have potential applications in various fields of research and industry. The synthesis of similar compounds has been a topic of interest in medicinal chemistry .

properties

IUPAC Name

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18-8-13(11-21(18)15-4-2-1-3-5-15)10-20-19(23)14-6-7-16-17(9-14)25-12-24-16/h1-7,9,13H,8,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFXLNYWQQHSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

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